4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
Description
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid (hereafter referred to by its research identifier CID16020046) is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core fused with a benzoic acid moiety. This compound has garnered attention as a selective antagonist of the GPR55 receptor, a G protein-coupled receptor implicated in metabolic regulation, inflammation, and cancer progression .
Properties
Molecular Formula |
C23H16N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(6-oxo-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C23H16N4O3/c28-22-20-18(19(25-26-20)14-5-2-1-3-6-14)21(16-7-4-12-24-13-16)27(22)17-10-8-15(9-11-17)23(29)30/h1-13,21H,(H,25,26)(H,29,30) |
InChI Key |
PFGHSRCQERYJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Pyrrolo[3,4-c]pyrazole Core: : This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, to facilitate the cyclization process.
-
Introduction of the Phenyl and Pyridinyl Groups: : The phenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles, such as halogenated benzene derivatives and pyridine derivatives, in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
-
Formation of the Benzoic Acid Moiety: : The final step involves the introduction of the benzoic acid moiety through a Friedel-Crafts acylation reaction. This reaction is carried out using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the oxo group to a hydroxyl group.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace the oxo group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
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Biology: : It is studied for its potential biological activities, such as antimicrobial, antileishmanial, and antimalarial properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development .
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Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
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Binding to Enzymes: : It can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis.
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Interacting with Receptors: : The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
-
Disrupting Cellular Membranes: : It can interact with and disrupt the integrity of cellular membranes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares CID16020046 with four analogous compounds, highlighting structural variations, molecular properties, and functional roles:
*Calculated based on formula C₂₄H₁₉N₃O₃.
Structural and Functional Insights:
Core Heterocycle Variations: CID16020046 and the nitro-substituted analog () share the pyrrolo[3,4-c]pyrazole core, but the latter’s 4-nitrophenyl group introduces electron-withdrawing effects that may alter binding kinetics .
Functional Group Impact: The benzoic acid group in CID16020046 contrasts with the methyl ester in ’s compound. Ester derivatives often act as prodrugs, requiring hydrolysis to the free acid for activity, which may delay therapeutic effects . ML-193’s quinolinecarboxamide and sulfonamide groups confer higher molecular weight but lower GPR55 antagonistic potency compared to CID16020046 .
Synthetic Accessibility :
- CID16020046 and its analogs are typically synthesized via multicomponent reactions (e.g., ’s one-pot method), but the nitro-substituted variant () may require nitration steps that complicate scalability .
Research Findings and Implications
GPR55 Antagonism :
CID16020046 exhibits superior selectivity for GPR55 over related receptors (e.g., CB1/CB2), with in vivo studies showing improved insulin sensitivity in GPR55-deficient models. ML-193, while structurally distinct, shows weaker efficacy, underscoring the importance of the pyrrolopyrazole-benzoic acid scaffold .
Metabolic Effects :
In murine models, CID16020046 administration correlated with reduced adiposity and enhanced glucose uptake in peripheral tissues, suggesting therapeutic relevance in obesity and diabetes .
The methyl ester derivative () highlights the trade-off between bioavailability and activity; ester-to-acid conversion in vivo could modulate pharmacokinetics .
Emerging Scaffolds: The pyrano[2,3-c]pyrazole-oxazine hybrid () exemplifies diversification efforts but lacks reported biological data, emphasizing the need for functional studies to validate its utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
